4-Iodoaniline

Vue d'ensemble

Description

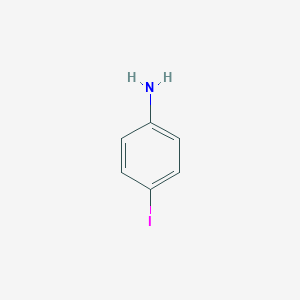

4-Iodoaniline, also known as para-iodoaniline, is an aromatic amine with the molecular formula C6H6IN. It is a derivative of aniline where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its beige to grayish-brown crystalline appearance and is slightly soluble in water but freely soluble in organic solvents like alcohol, chloroform, and diethyl ether .

Applications De Recherche Scientifique

4-Iodoaniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, drugs, and pesticides.

Medicine: While not directly used as a drug, its derivatives and intermediates are explored for pharmaceutical applications.

Industry: It is utilized in the manufacturing of various chemical products, including dyes and pesticides.

Mécanisme D'action

Target of Action

4-Iodoaniline, a derivative of aniline, is primarily used as a chemical intermediate in the manufacturing of dyes and drugs . It is also known to be a potent methaemoglobin former .

Mode of Action

It is known that this compound can undergo reactions that lead to the formation of methaemoglobin . Methaemoglobin is a form of hemoglobin that is unable to bind and transport oxygen effectively, leading to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Biochemical Pathways

It is known that the compound can interact with the nat1 and nat2 genes, resulting in increased acetylation . Acetylation is a key process in protein modification and regulation, affecting various cellular functions.

Pharmacokinetics

It is known that the compound is slightly soluble in water, and freely soluble in alcohol, chloroform, and diethyl ether . This suggests that the compound may be well-absorbed in the body when administered orally or through other non-intravenous routes. The compound’s solubility profile may also affect its distribution within the body, its metabolism, and its excretion.

Result of Action

The primary result of this compound’s action is the formation of methaemoglobin . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen. Symptoms of methemoglobinemia can include cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more readily absorbed and distributed in the body when administered with certain solvents . Additionally, the compound should be stored in a dark place to prevent degradation .

Analyse Biochimique

Biochemical Properties

For instance, it has been used to prepare phenyl functionalized graphene oxide (I-Ph-GO)

Molecular Mechanism

It’s known that 4-Iodoaniline can undergo reactions to form other compounds, such as during the preparation of phenyl functionalized graphene oxide (I-Ph-GO)

Metabolic Pathways

It’s known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Iodoaniline can be synthesized through the iodination of aniline. The process involves the reaction of aniline with iodine in the presence of sodium bicarbonate. The reaction proceeds as follows:

- Aniline and sodium bicarbonate are added to water.

- Crushed iodine is slowly added in stages with vigorous stirring.

- If the reaction solution turns yellow, a small amount of sodium bisulfite is added to decolorize it.

- The crude product is filtered and recrystallized using ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow processes and optimized reaction conditions ensures higher yields and purity. The reaction typically involves the use of aniline, iodine, and a base like sodium bicarbonate, with careful control of temperature and reaction time to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Palladium-Catalyzed Reactions: It is used in palladium-catalyzed carbonylation reactions to form complex polybenzamides.

Reduction Reactions: It can be reduced to form aniline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Palladium-Catalyzed Reactions: Palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride are used along with carbon monoxide and suitable ligands.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as phenyl functionalized graphene oxide when reacted with aryl diazonium salts.

Palladium-Catalyzed Reactions: Formation of polybenzamides.

Reduction: Formation of aniline or its derivatives.

Comparaison Avec Des Composés Similaires

2-Iodoaniline: An isomer with the iodine atom at the ortho position.

3-Iodoaniline: An isomer with the iodine atom at the meta position.

4-Bromoaniline: A similar compound with a bromine atom instead of iodine at the para position.

Uniqueness of 4-Iodoaniline: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para position of the iodine atom makes it particularly suitable for certain substitution reactions and palladium-catalyzed processes, distinguishing it from its ortho and meta isomers .

Activité Biologique

4-Iodoaniline, also known as 4-iodobenzenamine, is an aromatic amine that has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, antifungal, anticancer, and herbicidal effects. The following sections provide a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N and a molecular weight of 169.15 g/mol. The presence of the iodine atom enhances the compound's reactivity and biological interactions. Its structure can be represented as follows:

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. In a study evaluating various anilines, this compound exhibited notable effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has been shown to possess antifungal properties. A study demonstrated its efficacy against Candida albicans, with a reported MIC of 16 µg/mL. This antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable case study involved its use in targeting cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.

Key Findings:

- Cell Line: HeLa

- IC50: 25 µM

- Mechanism: Induction of apoptosis via caspase-3 activation.

Herbicidal Effects

The herbicidal activity of this compound has also been investigated, particularly its effectiveness against common agricultural weeds. The compound inhibits growth by interfering with photosynthetic processes in plants.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Animal studies have indicated potential toxic effects, including:

- Methemoglobinemia: Binding to hemoglobin can inhibit oxygen uptake.

- Developmental Toxicity: Exposure during pregnancy may result in adverse developmental outcomes.

Toxicity Ratings:

| Hazard Type | Rating |

|---|---|

| Flammability | Low |

| Acute Toxicity | Moderate |

| Chronic Toxicity | High |

Propriétés

IUPAC Name |

4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCDUSVTXIWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Record name | 4-iodoaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060239 | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | p-Iodoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00767 [mmHg] | |

| Record name | p-Iodoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-37-4 | |

| Record name | 4-Iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BMK56397B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-iodoaniline?

A1: The molecular formula of this compound is C6H6IN, and its molecular weight is 219.02 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic methods, including UV-Vis spectrophotometry [], FT-IR [], mass spectrometry [, , , ], 1H-NMR [, , , ], and 13C-NMR []. These techniques provide information about the compound's structure, functional groups, and purity.

Q3: How does fluorine substitution influence the nonbonding interactions in this compound?

A3: Research suggests that introducing fluorine atoms, specifically 2-fluoro and 2,6-difluoro substitutions, to the this compound structure enhances the ability of the amine group to participate in strong N-H···N hydrogen bonds []. Additionally, the fluorine atoms can act as both hydrogen bond and halogen bond acceptors, increasing the likelihood of halogen-halogen contacts [].

Q4: How does this compound behave in different solvent systems when combined with reduced graphene sheets (graphenide)?

A4: Studies indicate that the reactivity of reduced graphene sheets with this compound is significantly influenced by the solvent environment []. Solvation of potassium cations associated with graphenide plays a crucial role. While proper solvation facilitates covalent functionalization of graphenide with this compound, excessive solvation leads to destabilization, flocculation, and ultimately, reduced reactivity [].

Q5: Can this compound be used to functionalize graphene grown on copper foils?

A5: Yes, this compound can be electrochemically grafted onto graphene surfaces grown on copper foils, particularly those with a (111) surface orientation []. This method, utilizing a constant negative potential, allows for transfer-free functionalization, enhancing precision and efficiency []. Interestingly, the rate of this reaction is influenced by the specific facet type of the copper substrate [].

Q6: Can this compound be used in the synthesis of organic light-emitting diodes (OLEDs)?

A6: Yes, this compound serves as a starting material in the multistep synthesis of fluorene-based oligomers, which show promise as blue-light-emitting materials in OLEDs [, ]. These oligomers exhibit desirable properties like high photoluminescent quantum yield, good thermal stability, and excellent solubility, making them suitable for OLED applications [, ].

Q7: What is the role of this compound in the synthesis of radiopharmaceuticals designed for brain imaging?

A7: Research demonstrates the potential of using this compound as a building block for radiopharmaceuticals targeted at the brain [, ]. When coupled to a dihydropyridine carrier, 125I-labeled this compound demonstrates enhanced brain uptake and retention in rats [, ]. This improvement is attributed to the ability of the lipophilic dihydropyridine conjugate to cross the blood-brain barrier, where it is then oxidized and trapped, leading to increased brain concentration [, ].

Q8: How do structural modifications of this compound impact its biological activity?

A8: Studies exploring the neurotoxicity of haloanilines in rats reveal a structure-activity relationship []. While this compound exhibited limited neurotoxicity compared to other haloanilines, 4-bromoaniline displayed the most severe effects, suggesting that the size and electronegativity of the halogen substituent influence neurotoxic potential [].

Q9: Can this compound be used as a linker for building supramolecular structures?

A9: Yes, research shows that incorporating this compound as a C-terminal group in alanine-based building blocks facilitates the formation of supramolecular β-sheet structures []. This self-assembly is driven by a network of noncovalent interactions, including intramolecular chalcogen bonds and intermolecular halogen/hydrogen bonds, highlighting the role of this compound in directing supramolecular organization [].

Q10: How is this compound used in analytical chemistry?

A10: this compound plays a crucial role in advanced mass spectrometry techniques for complex lipid analysis []. By forming noncovalent complexes with lipids and undergoing laser-induced photocleavage, this compound generates diagnostic fragments that allow for differentiation of isomeric lipids, overcoming limitations of traditional methods [].

Q11: How is HPLC-ICPMS used in studying the metabolism of this compound in organisms?

A11: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) enables sensitive and specific profiling of iodine-containing metabolites produced by organisms exposed to this compound [, ]. This technique is particularly valuable for understanding the metabolic fate and detoxification pathways of iodinated compounds without resorting to radiolabeling [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.